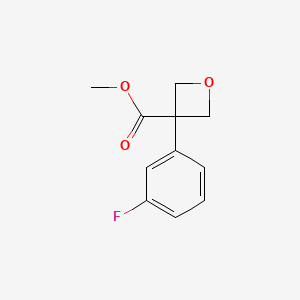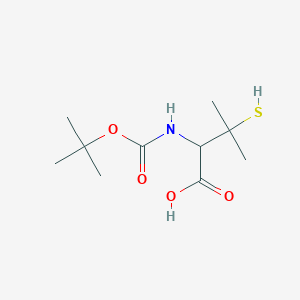
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-D-Penicillamine can be synthesized through the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
Aplicaciones Científicas De Investigación
Boc-D-Penicillamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
D-Penicillamine: The parent compound, used primarily as a chelating agent.
N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.
L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.
Uniqueness
Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
158944-97-9 |
|---|---|
Fórmula molecular |
C10H19NO4S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
Clave InChI |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)

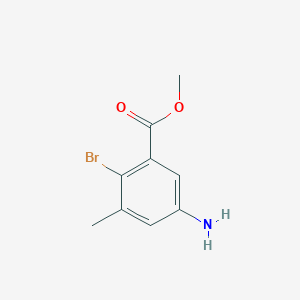
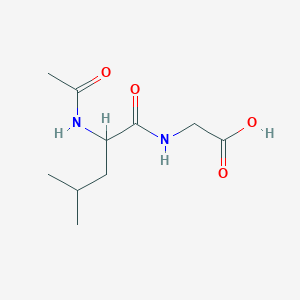
![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)
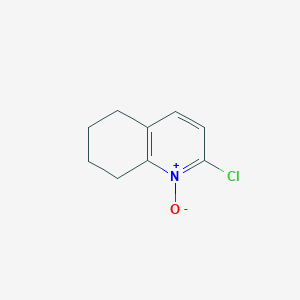

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)
![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
